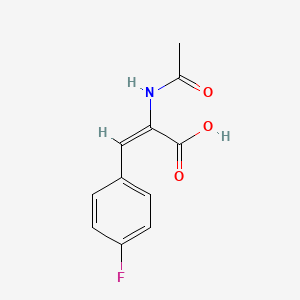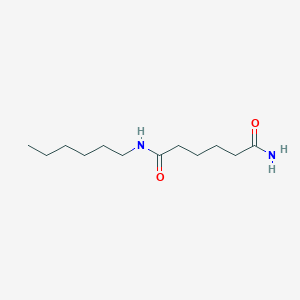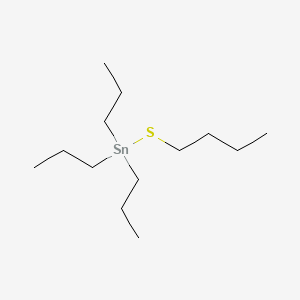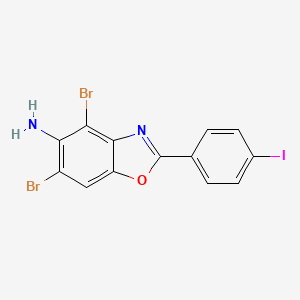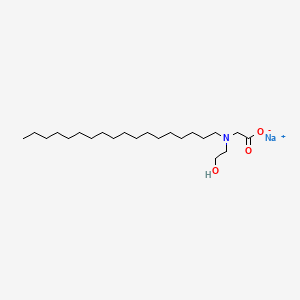
Glycine, N-(2-hydroxyethyl)-N-octadecyl-, monosodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Glycine, N-(2-hydroxyethyl)-N-octadecyl-, monosodium salt is a chemical compound known for its amphoteric surfactant properties. It is commonly used in various industrial and scientific applications due to its ability to interact with both hydrophilic and hydrophobic substances. This compound is particularly valued in the formulation of mild surfactants and personal care products.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Glycine, N-(2-hydroxyethyl)-N-octadecyl-, monosodium salt typically involves the reaction of glycine with 2-hydroxyethylamine and octadecylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction mixture is then neutralized with sodium hydroxide to obtain the monosodium salt form.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure it meets industry standards.
Analyse Des Réactions Chimiques
Types of Reactions
Glycine, N-(2-hydroxyethyl)-N-octadecyl-, monosodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form simpler amine derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.
Major Products Formed
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted glycine derivatives.
Applications De Recherche Scientifique
Glycine, N-(2-hydroxyethyl)-N-octadecyl-, monosodium salt has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in cell culture media and other biological assays due to its biocompatibility.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the formulation of personal care products, detergents, and emulsifiers.
Mécanisme D'action
The compound exerts its effects primarily through its amphoteric nature, allowing it to interact with both hydrophilic and hydrophobic molecules. This interaction facilitates the formation of micelles and enhances the solubility of various substances. The molecular targets include cell membranes and proteins, where it can alter permeability and activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Glycine, N-(2-hydroxyethyl)-N-[2-[(1-oxododecyl)amino]ethyl]-, monosodium salt
- Glycine, N-(carboxymethyl)-N-(2-hydroxyethyl)-, disodium salt
Uniqueness
Glycine, N-(2-hydroxyethyl)-N-octadecyl-, monosodium salt is unique due to its long hydrophobic tail, which enhances its surfactant properties compared to other similar compounds. This makes it particularly effective in applications requiring strong emulsifying and solubilizing capabilities.
Propriétés
Numéro CAS |
66810-88-6 |
|---|---|
Formule moléculaire |
C22H44NNaO3 |
Poids moléculaire |
393.6 g/mol |
Nom IUPAC |
sodium;2-[2-hydroxyethyl(octadecyl)amino]acetate |
InChI |
InChI=1S/C22H45NO3.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-23(19-20-24)21-22(25)26;/h24H,2-21H2,1H3,(H,25,26);/q;+1/p-1 |
Clé InChI |
DEJFKZOYBGANEG-UHFFFAOYSA-M |
SMILES canonique |
CCCCCCCCCCCCCCCCCCN(CCO)CC(=O)[O-].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


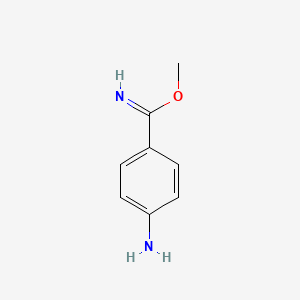
![Methyl 2-[(trimethylsilyl)oxy]docosanoate](/img/structure/B13808734.png)
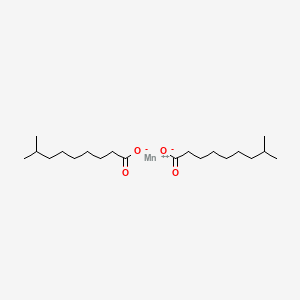
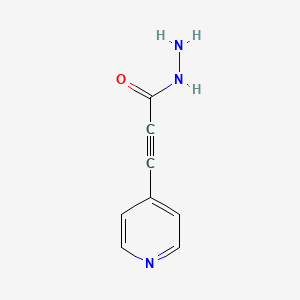
![(6R,7R)-7-[[2-[(E)-2-cyanoethenyl]sulfanylacetyl]amino]-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B13808744.png)
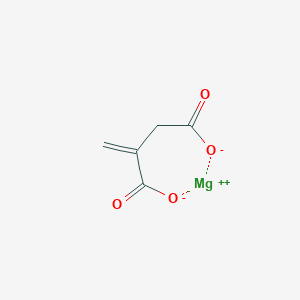
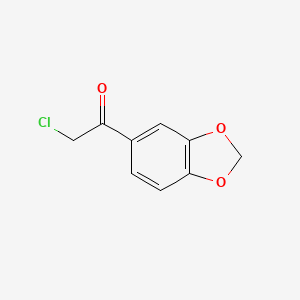
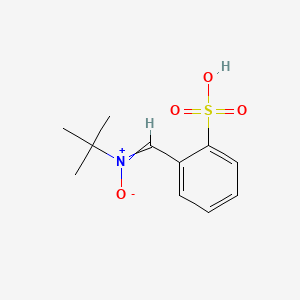
![Phosphonic acid, [(4-formyl-1-piperazinyl)methylene]bis-](/img/structure/B13808771.png)
![3-[(3,5-Dichloro-2-methoxybenzoyl)carbamothioylamino]-2-methylbenzoic acid](/img/structure/B13808774.png)
